molecular formula C12H14N4O2 B13012672 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B13012672
M. Wt: 246.27 g/mol
InChI Key: MXHJFPXEXQJKBR-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine-4-carboxylic acid moiety, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, this compound can interfere with cellular signaling pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H14N4O2/c17-12(18)9-2-6-15(7-3-9)11-10-1-4-14-16(10)8-5-13-11/h1,4-5,8-9H,2-3,6-7H2,(H,17,18)

InChI Key

MXHJFPXEXQJKBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CN3C2=CC=N3

Origin of Product

United States

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